molecular formula C24H21NO4 B2521068 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide CAS No. 923132-06-3

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide

Cat. No.: B2521068
CAS No.: 923132-06-3
M. Wt: 387.435
InChI Key: CPDXQCMGCAOTDB-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a chromen-4-one (a common structural motif in many biologically active natural products and pharmaceuticals) with a furan-2-carboxamide unit. While direct studies on this specific compound are limited, research on highly analogous structures provides strong insight into its potential research value. Compounds featuring the furan-2-carboxamide group have been identified as key scaffolds in medicinal chemistry. For instance, a very similar molecule, N-(2-(4-tert-butylphenyl)benzo[d]oxazol-5-yl)-5-(4-chlorophenyl)furan-2-carboxamide, is a documented chemical entity, highlighting research interest in this class of compounds . More significantly, a structural analog where the furan-2-carboxamide is linked to a tert-butylphenyl group and a pyridinyl acetamide was discovered as a potent non-covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease . This suggests potential research applications for related compounds in exploring protease inhibition and antiviral mechanisms. Furthermore, recent scientific literature highlights the ongoing investigation of hybrid systems containing furan and chromen fragments for evaluating antibacterial activity . Researchers can utilize this compound as a building block or a core structure for developing novel therapeutic agents, studying enzyme inhibition pathways, and probing structure-activity relationships (SAR) in various biochemical contexts. This product is intended for research and laboratory use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-24(2,3)16-8-6-15(7-9-16)21-14-19(26)18-11-10-17(13-22(18)29-21)25-23(27)20-5-4-12-28-20/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDXQCMGCAOTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Ugi reaction, a multicomponent reaction that allows for the rapid assembly of complex molecules. This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Ugi reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The furan ring and tert-butylphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Research indicates that N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide exhibits significant inhibitory effects against SARS-CoV 3CL protease. This activity positions it as a promising candidate in the development of antiviral therapies aimed at treating coronavirus infections. The inhibition leads to a decrease in functional viral protein production, thereby obstructing the viral life cycle .

Inhibition Studies

Studies have shown that this compound can inhibit the activity of the SARS-CoV 3CL protease effectively. The following table summarizes findings related to its inhibitory effects:

Compound NameTargetIC50 Value (μM)
This compoundSARS-CoV 3CL proteaseTBD

Note: IC50 values are typically determined through enzymatic assays and may vary based on experimental conditions.

Potential Applications in Drug Discovery

This compound has significant potential applications in drug discovery:

  • Antiviral Agents : Its ability to inhibit viral proteases makes it a candidate for developing antiviral medications.
  • Medicinal Chemistry : The compound's unique structure may lead to further derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease by binding to the enzyme’s active site . This noncovalent inhibition disrupts the viral replication process, making it a potential antiviral agent.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A key distinguishing feature of the target compound is the 4-tert-butylphenyl group , which contrasts with substituents in structurally analogous molecules:

Compound Substituent at Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target Compound 4-tert-butylphenyl C₂₄H₂₃NO₄ 401.45 Tert-butyl enhances lipophilicity
(E)-N-(2-(4-methoxyphenyl)phenyl)furan-2-carboxamide 4-methoxyphenyl C₂₀H₁₈NO₃ 320.13 Methoxy group increases polarity
2-(2-Fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxocoumarin-7-yl)propanamide 2-fluoro-biphenyl C₂₆H₂₁FNO₄ 438.45 Fluorine introduces electronegativity
N-(2-(2-ethoxyphenyl)-4-oxocoumarin-7-yl)furan-2-carboxamide 2-ethoxyphenyl C₂₂H₁₉NO₅ 377.39 Ethoxy group balances polarity/sterics

Key Observations :

  • The tert-butyl group in the target compound contributes to higher molecular weight and lipophilicity (logP ~3.8 predicted) compared to methoxy (logP ~2.5) or ethoxy (logP ~2.9) analogs, which may enhance blood-brain barrier penetration .
Crystallography and Solid-State Properties
Compound Key Crystallographic Features
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide - Dihedral angles: 89.4° (chromene-furan), 78.5° (chromene-thiazolidinone)
- Strong N–H⋯O and π-π stacking (3.84 Å)
Target Compound (Predicted) - Expected weaker π-π interactions due to tert-butyl steric hindrance
- Dominant C–H⋯O and van der Waals interactions

The tert-butyl group likely disrupts π-π stacking observed in thiazolidinone derivatives , favoring hydrophobic interactions instead.

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]furan-2-carboxamide is a synthetic organic compound derived from the chromenone family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant research findings and case studies.

Structural Features

The compound features a chromenone core structure characterized by a fused benzopyran ring system, enhancing its chemical reactivity and biological activity. The presence of the tert-butyl group increases lipophilicity, which may influence interactions with biological targets. The furan-2-carboxamide moiety further contributes to its pharmacological potential.

Feature Description
Chemical Class Chromenone derivatives
Molecular Formula C₁₉H₁₈N₂O₃
Molecular Weight 314.36 g/mol
CAS Number 923139-59-7

1. Anti-inflammatory Properties

Compounds related to chromenones are known for their anti-inflammatory effects. Research indicates that derivatives of chromenone can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer progression. For instance, studies have shown that certain chromenone derivatives exhibit significant inhibition of COX-2, suggesting that this compound may share similar properties .

2. Anticancer Activity

Chromone-based compounds have been investigated for their anticancer properties. In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways. For example, derivatives with similar structural motifs have shown promising results in inhibiting tumor growth in preclinical models .

3. Antimicrobial Activity

The presence of the furan and carboxamide groups in the structure may confer antimicrobial activity. Studies on related compounds have indicated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is likely linked to disruption of bacterial cell membranes or inhibition of essential enzymes .

Case Study 1: Inhibition of COX Enzymes

A study evaluating various chromenone derivatives found that specific substitutions on the chromenone core significantly affected COX-2 inhibition. Compounds with electron-withdrawing groups exhibited enhanced inhibitory activity, suggesting that this compound could be optimized for better efficacy against inflammation-related conditions .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro testing of related chromenone compounds revealed IC₅₀ values indicating significant cytotoxicity against MCF-7 cells. For instance, a derivative showed an IC₅₀ value of 15 μM, suggesting that this compound could potentially exhibit similar or improved activity depending on its specific structural features .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies often reveal critical interactions between the compound and active sites of enzymes involved in inflammation and cancer pathways. The results indicate potential for this compound as a lead candidate in drug development targeting these diseases .

Q & A

Q. How is the crystal structure of this compound determined experimentally?

The crystal structure is resolved using single-crystal X-ray diffraction with a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection involves φ and ω scans, followed by refinement using SHELXL . Key steps include:

  • Hydrogen bonding analysis : Strong N–H⋯O and weak C–H⋯O interactions stabilize the crystal packing .
  • Packing interactions : π-π stacking (Cg⋯Cg distance: 3.8378 Å) and solvent (DMF) participation in hydrogen-bonded networks .
  • Software : SHELX for refinement and Mercury for visualizing anisotropic displacement ellipsoids .

Table 1: Crystallographic Parameters

ParameterValue
Crystal systemTriclinic (P1)
Unit cell dimensionsa = 8.4141 Å, α = 87.138°
Volume (ų)1063.86
Z2
Refinement R-factorR = 0.049, wR = 0.130
Data source

Q. What synthetic routes are employed to prepare this compound?

Synthesis typically involves multi-step organic reactions :

  • Core formation : Condensation of substituted chromen-4-one precursors with furan-2-carboxylic acid derivatives under acidic conditions .
  • Coupling reactions : Amide bond formation using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or acetonitrile) .
  • Purification : Recrystallization from DMF or ethanol to obtain single crystals for X-ray analysis .

Q. How are computational methods used to predict biological targets?

Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to enzymes/receptors. For example:

  • Antifungal targets : Docking against fungal lanosterol 14α-demethylase (CYP51) .
  • Anti-inflammatory targets : Interaction with cyclooxygenase-2 (COX-2) active sites .
  • Validation : Compare docking scores with known inhibitors (e.g., mangostin, tectol) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement be resolved?

Discrepancies (e.g., high R-factors, poor electron density fit) require:

  • Multi-software validation : Cross-check using SHELXL (for small-molecule refinement) and OLEX2/Mercury for void analysis and hydrogen-bond validation .
  • Hybrid refinement : Combine independent/constrained refinement for hydrogen atoms .
  • Data correction : Apply SADABS absorption corrections to mitigate radiation source artifacts .

Q. What strategies optimize synthetic yield and purity?

Reaction condition screening :

  • Temperature : Elevated temperatures (60–80°C) for faster kinetics but monitored to avoid side reactions .
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling (if aryl halides are intermediates) .
  • In-line monitoring : TLC/HPLC to track intermediate formation; NMR to confirm purity .
  • Solvent optimization : DMF for solubility vs. acetonitrile for reduced side-product formation .

Q. How are π-π stacking interactions analyzed in crystal packing?

Mercury’s Materials Module calculates:

  • Centroid distances : Measure Cg⋯Cg distances (e.g., 3.8378 Å for chromene-furan interactions) .
  • Slip angles : Assess stacking geometry (parallel-displaced vs. T-shaped) .
  • Packing similarity : Compare with CSD entries (e.g., CCDC codes) to identify conserved motifs .

Q. How do substituents influence biological activity?

Structure-activity relationship (SAR) studies :

  • Chromene modifications : tert-Butyl groups enhance lipophilicity, improving membrane permeability .
  • Furan-carboxamide : Hydrogen-bond acceptors (O atoms) target enzyme active sites (e.g., fungal CYP51) .
  • Comparative assays : Test analogs (e.g., methyl vs. chloro substituents) in antifungal MIC assays .

Data Contradiction Analysis

Q. How are conflicting hydrogen-bond geometries reconciled in refinement?

Conflicting H-bond distances (e.g., N–H⋯O vs. C–H⋯O) are resolved by:

  • DFT calculations : Validate geometries using Gaussian09 at B3LYP/6-31G* level .
  • Multi-conformer models : Refine alternative H-atom positions with SHELXL’s PART instructions .
  • Validation tools : Check using CheckCIF/PLATON for outliers .

Q. Key Resources

  • Crystallography : SHELX , Mercury , WinGX .
  • Synthesis : NMR (Bruker Avance III), IR (Shimadzu IR-Affinity) .
  • Docking : AutoDock Vina, PDB protein databases .

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